molecular formula C10H12N4 B8616887 4-methyl-6-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine

4-methyl-6-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine

Cat. No.: B8616887
M. Wt: 188.23 g/mol
InChI Key: UUFAGHJWAMBPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-methyl-6-(2-methylpyrazol-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H12N4/c1-7-5-8(13-10(11)6-7)9-3-4-12-14(9)2/h3-6H,1-2H3,(H2,11,13)

InChI Key

UUFAGHJWAMBPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)C2=CC=NN2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dioxane (2.12 mL), water (0.24 mL), tribasic potassium phosphate (300 mg, 1.41 mmol), and 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (120 mg, 0.58 mmol) were added to 6-bromo-4-methylpyridin-2-amine (88 mg, 0.47 mmol) in a scintillation vial. The vial was purged with argon 3 times before PdCl2(dppf)-CH2Cl2 adduct (34 mg, 0.047 mmol) was added. The vial was purged 3 times with argon, sealed, and heated to 100° C. After 1.5 hours, the reaction was cooled to room temperature, filtered through CELITE (washed with dichloromethane), and diluted with water. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (0-70% acetone/hexanes, linear gradient) to afford 4-methyl-6-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine. MS ESI calc'd. for C10H13N4 [M+H]+ 189. found 189. 1H NMR (500 MHz, CDCl3) δ 7.46 (s, 1H), 6.77 (s, 1H), 6.48 (d, J=1.8 Hz, 1H), 6.30 (s, 1H), 4.15 (s, 3H), 2.28 (s, 3H).
Quantity
2.12 mL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
0.24 mL
Type
solvent
Reaction Step One
Quantity
34 mg
Type
catalyst
Reaction Step Two

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